1,2,3,4,7,8,9-heptachlorodibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
109719-94-0 |
|---|---|
Molecular Formula |
C12HCl7O |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
1,2,3,4,7,8,9-heptachlorodibenzofuran |
InChI |
InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
VEZCTZWLJYWARH-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Physicochemical Properties of 1,2,3,4,7,8,9 Heptachlorodibenzofuran
The physicochemical properties of 1,2,3,4,7,8,9-Heptachlorodibenzofuran (B196246) play a crucial role in its environmental behavior and fate.
Table 1:
| Property | Value |
| Molecular Formula | C₁₂HCl₇O |
| Molecular Weight | 409.3 g/mol |
| CAS Number | 55673-89-7 |
| Appearance | Solid |
| Solubility | Slightly soluble in chloroform |
| Vapor Pressure | 9.79 x 10⁻⁹ mm Hg |
Data sourced from multiple references. nih.govcaymanchem.comepa.gov
Environmental Distribution, Persistence, and Transformation of 1,2,3,4,7,8,9 Heptachlorodibenzofuran
Environmental Compartmentalization and Transport
The physical and chemical properties of 1,2,3,4,7,8,9-HpCDF lead to its distribution across all major environmental compartments.
1,2,3,4,7,8,9-HpCDF has been detected in various environmental and biological samples globally. It has been identified in the air, particularly near municipal waste incinerators, and in smoke emissions. ca.govcaymanchem.com Due to its low water solubility and tendency to adsorb to organic matter, it is expected to partition from the water column to sediment. epa.gov In the biosphere, its lipophilic nature facilitates bioaccumulation. Evidence of this is its detection in human breastmilk. caymanchem.com While data for this specific isomer is limited in some matrices, the closely related congener, 1,2,3,4,6,7,8-Heptachlorodibenzofuran, has been found in soil and freshwater fish, suggesting similar distribution patterns for highly chlorinated dibenzofurans. caymanchem.com
Interactive Table: Documented Occurrence of 1,2,3,4,7,8,9-HpCDF
| Environmental Compartment | Finding |
| Air | Detected in air near municipal waste incinerators and in smoke emissions. ca.govcaymanchem.com |
| Water | Expected to adsorb to sediment and particulate matter. epa.gov |
| Sediment | Expected to be a primary sink in aquatic environments due to hydrophobicity. epa.gov |
| Biota | Found in human breastmilk, indicating bioaccumulation. caymanchem.com |
In the atmosphere, 1,2,3,4,7,8,9-HpCDF is expected to exist predominantly bound to particulate matter. epa.gov This association is a direct consequence of its very low vapor pressure. epa.gov The transport of this compound in the atmosphere is therefore closely linked to the movement and deposition of these particles.
Chemicals that are persistent, semi-volatile, and partition to atmospheric particles have a high potential for long-range environmental transport. researchgate.netunifr.ch Although specific transport distance models for 1,2,3,4,7,8,9-HpCDF are not detailed in available literature, its characteristics align with those of other persistent organic pollutants (POPs) known to travel vast distances from their sources. iupac.org The atmospheric residence time, influenced by degradation and deposition rates, is a key factor in determining this transport potential. envirocomp.com The persistence of highly chlorinated congeners like 1,2,3,4,7,8,9-HpCDF allows them to remain in the atmosphere long enough for global wind patterns to distribute them to remote regions, such as the Arctic. iupac.orgenvirocomp.com
Environmental Persistence and Degradation Dynamics
1,2,3,4,7,8,9-HpCDF is highly resistant to degradation, contributing to its persistence in the environment.
Polychlorinated dibenzofurans are generally resistant to microbial and chemical degradation. ias.ac.in Based on studies of structurally similar compounds, 1,2,3,4,7,8,9-HpCDF is expected to be resistant to biodegradation in soil. epa.gov In the atmosphere, its degradation is predicted to be slow. The estimated half-life for its gas-phase reaction with hydroxyl radicals ranges from 178 days to 5 years, indicating significant atmospheric persistence. epa.gov
Sunlight can induce the degradation of PCDFs, although the rates and mechanisms vary by environmental compartment.
Atmospheric Photolysis : In experiments exposing emissions containing a mixture of heptachlorodibenzofurans to natural sunlight in outdoor chambers, observed half-lives ranged from 4.3 to 25.0 hours. epa.gov This suggests that direct photolysis can be a relevant degradation pathway for particle-bound 1,2,3,4,7,8,9-HpCDF in the atmosphere. epa.gov
Aquatic Photolysis : No direct photolysis data for 1,2,3,4,7,8,9-HpCDF in water were located. However, studies on the related compound 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) provide insights. The direct photolysis of P5CDF in pure water is extremely slow, with a half-life of 46.2 days. epa.govcsbsju.edu However, in natural lake water, the degradation rate is significantly enhanced, with the half-life decreasing to as little as 4.56 hours. epa.govias.ac.in This acceleration is attributed to indirect or sensitized photolytic mechanisms involving naturally occurring substances in the water. epa.govias.ac.in The degradation pathway involves reductive dechlorination. csbsju.edu Despite this potential for degradation, the strong tendency of 1,2,3,4,7,8,9-HpCDF to adsorb to sediment means it may be removed from the sunlit surface waters where photolysis occurs. epa.gov
Interactive Table: Degradation Half-Life Data for 1,2,3,4,7,8,9-HpCDF and Related Compounds
| Compound/Mixture | Matrix | Degradation Process | Half-Life Range |
| Heptachlorodibenzofuran Mixture | Air (Outdoor Chamber) | Photolysis | 4.3 - 25.0 hours epa.gov |
| 1,2,3,4,7,8,9-HpCDF (estimated) | Air (Vapor Phase) | Reaction with OH Radicals | 178 days - 5 years epa.gov |
| 2,3,4,7,8-Pentachlorodibenzofuran | Water (Distilled) | Photolysis | 46.2 days epa.govcsbsju.edu |
| 2,3,4,7,8-Pentachlorodibenzofuran | Water (Natural) | Photolysis | 4.56 hours epa.govias.ac.in |
Biogeochemical Transformation Pathways
The transformation of 1,2,3,4,7,8,9-heptachlorodibenzofuran (B196246) (1,2,3,4,7,8,9-HpCDF) in the environment is a slow process, primarily governed by microbial activity under specific conditions. Its high degree of chlorination and chemical stability contribute to its persistence.
Anaerobic Biodegradation in Sediments and Soils
Under anaerobic (oxygen-free) conditions, such as those found in deep sediments and waterlogged soils, the primary biodegradation pathway for highly chlorinated compounds like HpCDF is reductive dechlorination. frtr.gov This process involves microorganisms using the chlorinated compound as an electron acceptor, where a chlorine atom is removed and replaced with a hydrogen atom. clu-in.org This reaction is a key step in the natural attenuation of polychlorinated dibenzofurans (PCDFs).
The process is typically sequential, with the removal of one chlorine atom at a time, leading to the formation of less chlorinated, and often less toxic, dibenzofuran (B1670420) congeners. For instance, studies on the closely related 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF) have shown that it can be dechlorinated by mixed cultures containing Dehalococcoides ethenogenes. nih.gov The dechlorination of 1,2,3,4,7,8-HxCDF resulted in the formation of pentachlorodibenzofurans and subsequently tetrachlorodibenzofurans. nih.gov This suggests that similar pathways may exist for HpCDF, where it would be transformed into various hexachlorodibenzofuran (HxCDF) isomers.
The effectiveness of anaerobic biodegradation depends on several factors, including the presence of suitable microbial populations, the availability of an electron donor (such as hydrogen or simple organic acids), and appropriate environmental conditions like pH and temperature. clu-in.orgerwiki.net While specific studies detailing the complete pathway for 1,2,3,4,7,8,9-HpCDF are limited, the established principles of reductive dechlorination provide a framework for its expected transformation in anoxic environments.
Hypothetical Reductive Dechlorination Pathway for 1,2,3,4,7,8,9-HpCDF
| Parent Compound | Process | Potential Intermediate Products | Key Microbial Genera (Examples) |
|---|---|---|---|
| This compound | Reductive Dechlorination | Hexachlorodibenzofuran (HxCDF) isomers | Dehalococcoides |
Fate during Sewage Sludge Digestion Processes
Sewage treatment plants are significant reservoirs for persistent organic pollutants. During the treatment process, hydrophobic compounds like 1,2,3,4,7,8,9-HpCDF tend to partition from the aqueous phase onto the solid sludge. The subsequent fate of these compounds during anaerobic sludge digestion is of considerable environmental interest.
Research into the behavior of a closely related isomer, 1,2,3,4,6,7,8-HpCDF, during laboratory-scale anaerobic mesophilic sewage sludge digestion provides critical insights. In a 60-day study, sludge digesters were spiked with this compound, and its transformation was monitored. nih.gov The results showed no evidence of dechlorination or any other significant degradation of the heptachlorodibenzofuran. nih.gov The detectable dechlorination yield was extremely low, ranging from 0.0008% to 1%, indicating a high degree of persistence under these conditions. nih.gov
The lack of significant biodegradation is likely due to the preferential use of more easily available substrates by the anaerobic microorganisms in the sludge. nih.gov This suggests that 1,2,3,4,7,8,9-HpCDF is likely to persist through the anaerobic digestion phase of wastewater treatment, accumulating in the final biosolids. The application of such contaminated biosolids to agricultural land can then become a source of soil contamination.
Persistence of HpCDF Isomer in Anaerobic Sludge Digestion
| Compound Studied | Digestion Conditions | Duration | Observed Transformation | Reference |
|---|---|---|---|---|
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | Anaerobic, Mesophilic | 60 days | No significant dechlorination observed | nih.gov |
Adsorption and Mobility in Soil Systems
The transport and fate of 1,2,3,4,7,8,9-HpCDF in terrestrial environments are largely controlled by its adsorption to soil particles. Adsorption refers to the process by which a chemical binds to the surface of soil components, which in turn governs its mobility, or its potential to move through the soil profile and potentially leach into groundwater. nih.gov
As a highly chlorinated and hydrophobic molecule, 1,2,3,4,7,8,9-HpCDF exhibits strong adsorption to soil. The primary soil component responsible for this binding is organic matter. The strength of this interaction is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption to organic carbon and, consequently, very low mobility.
Due to its strong binding affinity, 1,2,3,4,7,8,9-HpCDF is not expected to be mobile in most soil systems. nih.gov It will tend to remain in the upper layers of the soil where it is introduced, particularly in soils with higher organic content. conicet.gov.ar This strong adsorption reduces its likelihood of leaching into groundwater but can lead to its long-term accumulation in the topsoil, making it available for uptake by plants or for transport via soil erosion. Factors such as soil pH, clay content, and the presence of other organic compounds can also influence the adsorption process. conicet.gov.ar
Factors Influencing Soil Adsorption and Mobility of 1,2,3,4,7,8,9-HpCDF
| Soil Property | Influence on Adsorption | Effect on Mobility |
|---|---|---|
| Organic Carbon Content | Increases adsorption (High Koc) | Decreases mobility |
| Clay Content | Can increase adsorption | Decreases mobility |
| Soil pH | Can influence surface charges of soil particles, affecting adsorption | Indirectly affects mobility |
Bioaccumulation and Biomonitoring Methodologies for 1,2,3,4,7,8,9 Heptachlorodibenzofuran
Bioaccumulation Dynamics in Food Webs
The movement and concentration of 1,2,3,4,7,8,9-HpCDF in food webs are governed by its uptake and retention in individual organisms and its transfer between trophic levels.
Polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are taken up by aquatic organisms through various routes determined by the species' habitat and physiology. epa.gov Due to their hydrophobic nature, these compounds tend to partition from the water column into the lipid-rich tissues of aquatic life. epa.gov The potential for a chemical to be taken up from water is often expressed as the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.
| Species | Log BCF for 1,2,3,4,6,7,8-HpCDD |
|---|---|
| Fathead Minnow (Pimephales promelas) | 2.71 |
| Rainbow Trout (Oncorhynchus mykiss) | 3.15 |
| Goldfish (Carassius auratus) | 4.28 |
Another important metric is the Biota-Sediment Accumulation Factor (BSAF), which describes the partitioning of a chemical from contaminated sediment into an organism. For 1,2,3,4,6,7,8-HpCDD, a BSAF of 0.0048 was reported for carp (B13450389) in a Wisconsin reservoir. epa.gov Generally, the bioaccumulation of PCDD/Fs increases with the degree of chlorination up to a point, after which factors like molecular size can hinder uptake across biological membranes.
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. cimi.org When the concentration of a substance increases at successively higher levels in a food chain, it is known as biomagnification. cimi.org This process is a significant concern for persistent organic pollutants (POPs) like 1,2,3,4,7,8,9-HpCDF.
The potential for a chemical to biomagnify can be quantified by the biomagnification factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey. A BMF greater than 1 indicates that the chemical is biomagnifying. Studies on the related compound 1,2,3,4,6,7,8-HpCDD have demonstrated its potential for biomagnification. In a dietary study with mink, log BMFs ranging from 1.18 to 1.70 were determined. epa.gov In the Lake Ontario food web, biomagnification of another dioxin-like compound, 2,3,7,8-TCDD, was found to be significant between fish and fish-eating birds, with a BMF that can be as high as 3 when considering older predatory fish consuming younger prey. epa.gov While specific BMFs for 1,2,3,4,7,8,9-HpCDF were not found, its high lipophilicity suggests a potential to biomagnify in food webs. epa.gov
Once absorbed, 1,2,3,4,7,8,9-HpCDF, like other PCDD/Fs, is not uniformly distributed throughout an organism. Due to its lipophilic nature, it preferentially accumulates in adipose (fat) tissue. It has been detected in human adipose tissue, blood, and breast milk. nih.govcaymanchem.com
Research has shown that on a fat-weight basis, PCDD/PCDF concentrations are often comparable across different matrices such as human milk, adipose tissue, and whole blood. nih.gov This suggests that blood serum levels, which are easier to obtain, can be a reliable indicator of an individual's total body burden of these compounds. While liver fat can also accumulate PCDD/Fs, the distribution pattern of different congeners may be altered in this organ. nih.gov In contrast, the brain tends to have the lowest concentrations, even when accounting for lipid content. nih.gov Studies on animals at different trophic levels indicate a selective retention of the planar, 2,3,7,8-substituted congeners at higher trophic positions. epa.gov
Biomonitoring Studies in Environmental and Biological Samples
Biomonitoring involves the measurement of chemical compounds or their metabolites in biological samples to assess exposure. Given its persistence and potential for bioaccumulation, 1,2,3,4,7,8,9-HpCDF is a target analyte in various environmental and human monitoring programs.
PCDDs and PCDFs are widespread environmental contaminants that have been identified in fish and wildlife across the globe. epa.gov These compounds have been detected in a variety of species, including marine mammals, fish-eating birds, and fish. epa.govvliz.becaymanchem.com For example, studies have documented the exposure of passerine birds to PCDFs in river floodplains. ncats.io Heptachlorinated congeners, as a group, have been identified as major homologues found in fish, meat products, and dolphins. cdc.gov Due to their position at the top of aquatic food webs, long lifespans, and large fat reserves, marine mammals can accumulate particularly high concentrations of persistent organic pollutants. vliz.beospar.org
Human exposure to 1,2,3,4,7,8,9-HpCDF primarily occurs through the diet, with foods of animal origin being a major contributor. nih.gov Its presence in the human body is confirmed through the analysis of biological samples such as blood serum, adipose tissue, and breast milk. nih.govcaymanchem.com
Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) conducted by the U.S. Centers for Disease Control and Prevention (CDC), provide valuable data on the exposure of the general population to various environmental chemicals, including 1,2,3,4,7,8,9-HpCDF. cdc.govcdc.gov These programs analyze pooled serum samples to determine the levels of these compounds. Data from such studies indicate widespread, low-level exposure to this compound. For instance, one study found 1,2,3,4,7,8,9-HpCDF in 11 out of 34 people tested.
| Study/Program | Matrix | Finding |
|---|---|---|
| EWG/Commonweal Study | Blood Serum (lipid weight) | Geometric mean: 0.258 pg/g |
| CDC Biomonitoring | Blood Serum (lipid weight) | Detected in 1 of 2,547 people |
| Various Studies | Human Breast Milk | Detected |
The detection of 1,2,3,4,7,8,9-HpCDF in human breast milk is of particular note, as it represents a pathway of exposure for nursing infants. caymanchem.comnih.gov
Application as Exposure Markers in Specific Exposure Scenarios
The chemical compound 1,2,3,4,7,8,9-heptachlorodibenzofuran (B196246) (1,2,3,4,7,8,9-HpCDF) is utilized as a biomarker to ascertain human exposure to polychlorinated dibenzofurans (PCDFs) and other related compounds, particularly in environments with known or suspected contamination sources. Its detection in biological and environmental samples serves as a reliable indicator of exposure, especially in scenarios involving industrial emissions and waste incineration.
Occupational Exposure in Waste Incineration
A significant application of 1,2,3,4,7,8,9-HpCDF as an exposure marker is in the context of municipal and industrial waste incineration. Workers at these facilities are at a heightened risk of exposure to PCDD/Fs, which are byproducts of the combustion process. Biomonitoring studies of incinerator workers often include the analysis of a range of PCDD/F congeners, including 1,2,3,4,7,8,9-HpCDF, in their blood serum.
Research has demonstrated that while the total toxic equivalency (TEQ) of PCDD/Fs in the serum of incinerator workers may not always be significantly elevated compared to control groups, the concentrations of specific congeners can be. For instance, studies have measured the levels of various PCDD/Fs, including the 1,2,3,4,7,8,9-HpCDF isomer, in the serum of workers at industrial waste incinerators to evaluate their occupational exposure. nih.gov
Environmental Exposure for Residents Near Incinerators
Beyond occupational settings, 1,2,3,4,7,8,9-HpCDF is also a crucial marker for assessing environmental exposure in populations residing near waste incinerators. Emissions from these facilities can lead to the deposition of PCDD/Fs in the surrounding air and soil, creating potential pathways for human exposure.
A study conducted in Korea investigated the exposure of residents living near three industrial waste incinerators by measuring the concentrations of 17 different PCDD/F congeners, including 1,2,3,4,7,8,9-HpCDF, in both environmental samples (air and soil) and biological samples (serum). nih.gov This comprehensive approach allows researchers to correlate the levels of environmental contamination with the internal dose in the exposed population, thereby providing a clearer picture of the exposure risk. The presence of 1,2,3,4,7,8,9-HpCDF in the serum of these residents serves as direct evidence of their exposure to incinerator emissions. nih.gov
Biomonitoring in Human Milk
Human breast milk is another important matrix for biomonitoring persistent organic pollutants like 1,2,3,4,7,8,9-HpCDF. Due to the lipophilic nature of this compound, it tends to accumulate in fatty tissues and can be excreted through breast milk. This makes the analysis of breast milk an effective non-invasive method for assessing maternal exposure and the potential transfer of these contaminants to nursing infants. The detection of 1,2,3,4,7,8,9-HpCDF in human breast milk indicates maternal exposure from various environmental sources, including proximity to industrial sites such as municipal waste incinerators.
The following interactive table presents hypothetical data based on typical findings in studies assessing exposure to 1,2,3,4,7,8,9-HpCDF in different scenarios.
| Exposure Scenario | Sample Matrix | Exposed Group | Mean Concentration (pg/g lipid) | Control Group | Mean Concentration (pg/g lipid) |
| Occupational | Serum | Incinerator Workers | 8.5 | Office Workers | 2.1 |
| Environmental | Serum | Residents Near Incinerator | 5.3 | Rural Residents | 1.8 |
| General Population | Human Milk | Mothers in Industrial Area | 3.9 | Mothers in Rural Area | 1.2 |
Aryl Hydrocarbon Receptor Ahr Interactions and Toxic Equivalency Factor Tef Research for 1,2,3,4,7,8,9 Heptachlorodibenzofuran
Mechanisms of AhR Binding and Activation
The activation of the AhR signaling pathway by 1,2,3,4,7,8,9-HpCDF begins with its diffusion across the cell membrane and binding to the cytosolic AhR protein complex. escholarship.org This complex, in its inactive state, is associated with several chaperone proteins, including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. escholarship.orgacs.org Ligand binding induces a conformational change in the AhR, leading to the dissociation of these chaperones. wikipedia.org This unmasking of a nuclear localization sequence allows the ligand-AhR complex to translocate into the nucleus. escholarship.orgacs.org
Once in the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). wikipedia.orgescholarship.org This heterodimer is the transcriptionally active form that binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. escholarship.orgnih.govnih.gov This binding initiates the transcription of a battery of genes, leading to a cascade of molecular and cellular responses. wikipedia.orgwhoi.edu
The substitution pattern of chlorine atoms on the dibenzofuran (B1670420) backbone is a crucial determinant of AhR binding affinity and subsequent toxicity. nih.gov Congeners with chlorine atoms at the lateral positions (2, 3, 7, and 8) exhibit the highest affinity for the AhR and are the most toxicologically potent. nih.govnih.gov This specific substitution pattern confers a planar conformation to the molecule, which is essential for high-affinity binding to the AhR. nih.gov The presence of chlorine atoms in these lateral positions is a primary requirement for a PCDF to be considered a "dioxin-like" compound. nih.gov 1,2,3,4,7,8,9-HpCDF possesses this critical 2,3,7,8-chlorine substitution pattern, contributing to its significant AhR-mediated activity.
Upon activation by 1,2,3,4,7,8,9-HpCDF, the AhR-ARNT complex initiates the transcription of a wide array of genes, leading to various cellular responses.
CYP1A1 and CYP1A2 Induction : One of the most well-characterized downstream effects of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. medchemexpress.comnih.govresearchgate.net 1,2,3,4,7,8,9-HpCDF has been shown to induce the expression of CYP1A1 and CYP1B1 genes in human peripheral blood lymphocytes. medchemexpress.comcaymanchem.com The induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1, is a sensitive measure of AhR activation by this compound. medchemexpress.comcaymanchem.com The induction of these enzymes is part of an adaptive metabolic response to xenobiotics. acs.org However, their induction can also lead to the generation of reactive oxygen species and oxidative DNA damage. nih.gov
Wnt/β-catenin Signaling : AhR signaling can also alter the Wnt/β-catenin pathway. nih.gov Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cellular processes, and its modulation by AhR ligands can contribute to their toxicological effects. mdpi.comresearchgate.net
Arachidonic Acid Conversion : The AhR signaling pathway can increase the conversion of arachidonic acid to prostanoids through the action of cyclooxygenase-2. nih.gov Arachidonic acid is a precursor to a variety of signaling molecules, including prostaglandins (B1171923) and thromboxanes, and its altered metabolism can have widespread physiological consequences. wikipedia.org
| Response | Key Mediators | Observed Effects |
|---|---|---|
| Enzyme Induction | CYP1A1, CYP1B1, CYP1A2 | Increased expression and activity (e.g., EROD activity). medchemexpress.comcaymanchem.com |
| Signaling Pathway Modulation | Wnt/β-catenin | Alteration of signaling activity. nih.gov |
| Metabolic Pathway Alteration | Cyclooxygenase-2 | Increased conversion of arachidonic acid. nih.gov |
Toxic Equivalency Factor (TEF) Derivation and Application
The Toxic Equivalency Factor (TEF) concept is a tool used for the risk assessment of mixtures of dioxin-like compounds. wikipedia.orgornl.gov It provides a method to express the toxicity of different congeners in terms of a single reference compound, 2,3,7,8-TCDD. wikipedia.orgcdc.gov
The TEF approach is based on the principle that all dioxin-like compounds, including 1,2,3,4,7,8,9-HpCDF, exert their primary toxic effects through a common mechanism of action: binding to and activating the AhR. wikipedia.orgnih.gov The toxicity of each congener is assigned a TEF value, which is a scaling factor that reflects its potency relative to TCDD, the most potent dioxin congener. wikipedia.orgnih.gov TCDD is assigned a TEF of 1.0. wikipedia.orgornl.gov The TEF for other congeners is determined through a comprehensive review of available in vivo and in vitro studies that measure their relative potencies for eliciting AhR-mediated responses. wikipedia.org
To assess the total toxicity of a mixture of dioxin-like compounds, the concentration of each congener is multiplied by its respective TEF to yield its toxic equivalent (TEQ). wikipedia.orgepa.gov The individual TEQs are then summed to provide a single value representing the total TCDD-like toxicity of the mixture. wikipedia.orgcdc.gov
The World Health Organization (WHO) periodically convenes expert panels to re-evaluate and update the TEF values for dioxin-like compounds based on the latest scientific data. The current WHO-TEF value for 1,2,3,4,7,8,9-heptachlorodibenzofuran (B196246) is 0.01 . usgs.govontario.ca This indicates that 1,2,3,4,7,8,9-HpCDF is considered to be 1/100th as potent as TCDD in eliciting AhR-mediated toxic effects.
| Compound | WHO-TEF Value |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 |
| This compound | 0.01 usgs.govontario.ca |
Relative Effect Potencies (REPs) in In Vitro and In Vivo Models
Relative Effect Potencies (REPs) are determined from individual laboratory studies to compare the potency of a specific compound to the reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a value of 1.0. ornl.gov These REPs are foundational in the development of Toxic Equivalency Factors (TEFs).
In vitro studies using primary human peripheral blood lymphocytes have investigated the potency of this compound (1,2,3,4,7,8,9-HpCDF). In these models, 1,2,3,4,7,8,9-HpCDF induces the expression of cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR). caymanchem.com It also increases ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1 activity, in a dose-dependent manner. caymanchem.com Based on these gene expression and enzyme activity endpoints, the median human REP for 1,2,3,4,7,8,9-HpCDF has been estimated to be 0.09.
In vivo research in murine models has also characterized the potency of this compound. In C57BL/6 mice, 1,2,3,4,7,8,9-HpCDF has been shown to cause immunosuppression by reducing the number of splenic plaque-forming cells. caymanchem.com It also induces hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity. caymanchem.com Studies comparing responses in murine splenic cells to those in human lymphocytes found the REP in mice to be 0.04, which is significantly lower than that observed in the human cells.
Comparative In Vitro Relative Effect Potencies (REPs) of 1,2,3,4,7,8,9-HpCDF
| Species/Model | Endpoint | Median REP |
|---|---|---|
| Human (Peripheral Blood Lymphocytes) | CYP1A1/CYP1B1/AhRR Gene Expression, EROD Activity | 0.09 |
| Mouse (Splenic Cells) | Cyp1a1 Gene Expression | 0.04 |
Consensus Toxicity Factors (CTFs) as an Alternative Approach
The Consensus Toxicity Factor (CTF) is a novel approach developed to establish toxicity factors for dioxin-like compounds (DLCs) that integrates data from a wide range of bioassays. acs.orguu.nl This method was proposed as an alternative to the traditional TEF system, which relies on expert judgment to weigh different lines of evidence. The CTF approach utilizes a statistical method, principal component analysis (PCA), to analyze REP data from multiple in vitro human and rodent bioassays, establishing a ranking and numerical value for each compound based on its AhR-mediated activity. acs.orguu.nl
In a comprehensive study, 18 polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) and polychlorinated biphenyls (PCBs) were screened across 17 different human and rodent bioassays. acs.org For 1,2,3,4,7,8,9-HpCDF, the analysis yielded distinct CTFs based on human and rat cell bioassay data. The human-based CTF for this compound was calculated to be 0.02, while the rat-based CTF was 0.004. researchgate.net These values show some deviation from the World Health Organization (WHO) TEF of 0.01 for this congener, highlighting how different assessment methodologies can yield varying potency estimates. acs.orgresearchgate.net The CTF approach aims to provide a more data-driven and transparent alternative for risk assessment of these complex environmental contaminants. acs.org
Comparison of Toxicity Factors for 1,2,3,4,7,8,9-HpCDF
| Factor | Value | Basis |
|---|---|---|
| WHO-TEF | 0.01 | Expert consensus from in vivo and in vitro data |
| Human CTF | 0.02 | Principal Component Analysis of human in vitro bioassay data researchgate.net |
| Rat CTF | 0.004 | Principal Component Analysis of rat in vitro bioassay data researchgate.net |
Species-Specific Differences in AhR-Mediated Responses and REPs
Significant species-specific differences exist in the response to dioxin-like compounds, including 1,2,3,4,7,8,9-HpCDF. These variations are a critical factor in extrapolating data from animal models to human risk assessment. nih.gov The molecular basis for these differences often lies in the structure and function of the AhR itself. nih.gov
The ligand-binding domain (LBD) of the AhR protein, where compounds like 1,2,3,4,7,8,9-HpCDF bind, exhibits variations in its amino acid sequence across species. nih.gov While the AhR-LBD is highly conserved between mice and rats (97% identity), there is less similarity with the human AhR (85–87% identity). nih.gov Even minor differences in key amino acid residues within the LBD can dramatically alter ligand binding affinity and subsequent downstream signaling, leading to different toxicological and biological effects. nih.govnih.gov
As noted previously, in vitro studies have demonstrated a clear species-specific difference in the REP for 1,2,3,4,7,8,9-HpCDF. The median REP in human peripheral blood lymphocytes was found to be 0.09, more than double the median REP of 0.04 observed in murine splenic cells. This suggests that, for this specific congener, human cells may be more sensitive than mouse cells in terms of AhR-mediated gene induction. Such findings underscore the importance of using human-derived data and cell models when establishing toxicity factors for human health risk assessment. uu.nl
Quantitative Structure-Activity Relationship (QSAR) Modeling for AhR Affinity and TEF Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. kg.ac.rsresearchgate.net For dioxin-like compounds, QSAR models are developed to estimate their binding affinity to the AhR, which is a key initiating event for their toxicity. nih.gov These models are valuable tools for screening large numbers of compounds and for understanding the structural features that govern their toxic potential. researchgate.net
The development of QSAR models for polychlorinated dibenzofurans (PCDFs) involves calculating a variety of molecular descriptors that quantify different aspects of the chemical's structure. These can include electronic properties (e.g., charge distribution), steric properties (e.g., molecular size and shape), and hydrophobic properties. researchgate.netnih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM), are then used to build a mathematical model that correlates these descriptors with experimentally determined AhR binding affinities. kg.ac.rsresearchgate.net
Studies have successfully developed QSAR models for PCDFs that can explain a high percentage of the variance in the experimental data. kg.ac.rs These models indicate that factors such as the distribution of charge, intramolecular distances, molecular shape, and polarizability are important determinants of AhR binding affinity. researchgate.net By inputting the structure of a compound like 1,2,3,4,7,8,9-HpCDF, these models can predict its potency, providing a rapid and cost-effective alternative to experimental testing and contributing to the weight of evidence in risk assessment. nih.gov
Advanced Analytical Methodologies for 1,2,3,4,7,8,9 Heptachlorodibenzofuran Detection and Quantification
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS)
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the ultra-trace analysis of polychlorinated dibenzofurans (PCDFs), including 1,2,3,4,7,8,9-heptachlorodibenzofuran (B196246). ms.govwell-labs.com This methodology is mandated by various regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) in methods 8290A and 1613B, for its unparalleled selectivity and sensitivity. ms.govwell-labs.comepa.gov
Method Principles and Instrumentation
The fundamental principle of HRGC/HRMS involves two key stages: chromatographic separation and mass spectrometric detection. ms.gov An aliquot of the purified sample extract is injected into a high-resolution gas chromatograph (GC). ms.gov The GC employs a long capillary column (e.g., 60-meter DB-5) to separate the individual congeners based on their boiling points and interaction with the column's stationary phase. epa.gov
Following separation, the analytes enter a high-resolution mass spectrometer (HRMS), which must be capable of a mass resolution of 10,000 or greater. ms.gov This high resolution is essential to differentiate the target analytes from potential isobaric interferences (other compounds with the same nominal mass). researchgate.net The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the exact masses of the two most abundant ions in the molecular ion cluster for each specific PCDF congener. ms.gov This combination of precise chromatographic retention time and highly specific mass detection provides definitive identification and quantification. ms.gov
Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., water, soil, fly ash, chemical waste, tissue, food)
The accurate analysis of this compound is highly dependent on meticulous sample preparation and extraction, as detection limits are often dictated by the level of matrix interferences rather than instrumental limitations. ms.govwell-labs.com Protocols are tailored to the specific sample matrix to ensure efficient extraction of the analyte and removal of co-extracted interfering compounds. ms.govepa.gov
Water: Aqueous samples are typically extracted using separatory funnels with methylene (B1212753) chloride as the solvent. ms.gov For preservation, if residual chlorine is present, sodium thiosulfate (B1220275) is added, and the pH is adjusted if necessary. keikaventures.com
Soil, Sediment, and Fly Ash: Solid samples are commonly extracted using a Soxhlet apparatus with toluene. ms.govepa.gov Other techniques such as pressurized fluid extraction (PFE) may also be employed. epa.gov
Chemical Waste: Organic liquid waste samples are generally diluted in an appropriate solvent before processing. ms.gov
Tissue and Food: Biological samples present a significant challenge due to their high lipid content. Extraction often involves the use of solvents like dichloromethane/hexane, followed by a lipid removal step, such as gel-permeation chromatography (GPC). publications.gc.caresearchgate.net
Following the initial extraction, a series of cleanup steps are imperative. These multi-step procedures are designed to remove major classes of interfering compounds. Common techniques include acid-base washing and column chromatography using various adsorbents like silica (B1680970) gel, alumina, and activated carbon. ms.govepa.govpublications.gc.ca The goal is to produce a final extract that is clean enough for injection into the sensitive HRGC/HRMS system. ms.gov
| Matrix | Primary Extraction Method | Common Solvents | Key Cleanup Techniques |
|---|---|---|---|
| Water | Separatory Funnel Extraction | Methylene Chloride | - |
| Soil/Sediment | Soxhlet Extraction, PFE | Toluene, Hexane | Alumina, Silica, Carbon Column Chromatography |
| Fly Ash | Soxhlet Extraction | Toluene | Multi-column chromatography (acid/base silica, alumina, carbon) |
| Chemical Waste | Solvent Dilution | Hexane, Toluene | Acid/Base Washing, Column Chromatography |
| Biological Tissue | Soxhlet or Blending Extraction | Dichloromethane/Hexane | Gel-Permeation Chromatography (GPC), Alumina, Carbon Column |
| Food | Matrix-dependent (e.g., QuEChERS, Soxhlet) | Acetonitrile, Ethyl Acetate | GPC, Florisil, Carbon Column Chromatography |
Isotope Dilution Mass Spectrometry for Quantitation and Recovery Correction
Isotope dilution is a powerful quantification technique that is integral to the HRGC/HRMS method for PCDFs. ms.govwell-labs.com Before any extraction or cleanup steps, the sample is spiked with a known quantity of a carbon-13 labeled analogue of this compound (e.g., ¹³C₁₂-1,2,3,4,7,8,9-HpCDF). ms.govpublications.gc.ca This labeled internal standard is chemically identical to the native analyte and will therefore behave identically throughout the entire sample preparation and analysis process. well-labs.com
Congener-Specific Identification and Quantification Criteria
For a positive identification of this compound, strict criteria must be met: ms.gov
Retention Time: The retention time of the analyte must fall within a specified window of the retention time of its corresponding ¹³C-labeled internal standard. ms.govepa.gov
Ion Ratio: The two exact masses monitored for the congener must both be present and maximize simultaneously. The ratio of the intensities of these two ions must be within ±15% of the theoretical ratio for that specific chlorinated compound. ms.gov
No single GC column is capable of resolving all 135 PCDF congeners. epa.govepa.gov While a DB-5 column is commonly used, it may not separate all toxic 2,3,7,8-substituted isomers from other, less toxic congeners. epa.govresearchgate.net If co-elution is suspected, reanalysis of the sample extract on a different column with a different stationary phase (e.g., SP-2331) may be required to ensure isomer specificity. epa.govresearchgate.net
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| GC Retention Time | Must be within a specified window relative to the labeled internal standard. | Confirms chromatographic behavior. |
| Simultaneous Signal | Signals for the two monitored ions must maximize at the same time. | Ensures ions originate from the same compound. |
| Isotopic Ion Ratio | Measured ratio must be within ±15% of the theoretical abundance ratio. | Confirms elemental composition and chlorine number. |
| Signal-to-Noise Ratio | Typically must be ≥ 2.5:1 for detection. | Ensures the signal is distinguishable from background noise. |
Alternative and Emerging Analytical Approaches
While HRGC/HRMS with magnetic sector mass spectrometers remains the reference method, other high-resolution mass analyzers are gaining traction. researchgate.netnih.gov
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): TOF analyzers offer very high data acquisition rates, which can be beneficial for comprehensive, non-targeted screening. researchgate.net
Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS): Orbitrap technology provides very high mass resolution and accuracy, rivaling that of magnetic sector instruments, and is becoming more common in environmental analysis. nih.govresearcher.life
These emerging technologies offer potential advantages in terms of speed, ease of use, and the ability to perform both targeted and non-targeted analysis. nih.govresearchgate.net However, for regulatory compliance and the lowest possible detection limits for compounds like this compound, HRGC coupled with a magnetic sector HRMS is still the most widely used and validated approach. researchgate.net Furthermore, research into novel GC stationary phases continues, with the goal of developing a single column capable of separating all 17 toxic 2,3,7,8-substituted dioxin and furan (B31954) congeners, which would significantly improve data quality and efficiency. researchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Screening and Quantification
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and cost-effective alternative to the traditional "gold standard," gas chromatography-high-resolution mass spectrometry (GC-HRMS), for the analysis of dioxins and furans, including 1,2,3,4,7,8,9-HpCDF. nih.gov While GC-HRMS relies on high mass resolution to separate target analytes from interferences, GC-MS/MS achieves high selectivity through the use of Multiple Reaction Monitoring (MRM). nih.gov
In the MRM process, a specific precursor ion (typically the molecular ion of 1,2,3,4,7,8,9-HpCDF) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then a specific product ion is monitored in the third quadrupole (Q3). nih.gov This process significantly reduces chemical noise and matrix effects, providing a high signal-to-noise ratio and enhancing sensitivity and specificity. dspsystems.eu The characteristic fragmentation of PCDD/Fs involves the loss of a COCl group, a transition that is highly specific and not commonly observed in other halogenated organic compounds. fms-inc.com
The primary advantages of GC-MS/MS include lower acquisition and maintenance costs, simpler operation, and higher sample throughput compared to GC-HRMS. shimadzu.com These factors make it particularly suitable for routine screening of a large number of samples. While historically considered a screening method, modern GC-MS/MS instruments have demonstrated performance capabilities, including sensitivity and selectivity, that are comparable to GC-HRMS, making them increasingly accepted for confirmatory analysis in food and feed samples. thermofisher.comnih.gov
| Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) |
|---|---|---|
| Principle of Selectivity | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. nih.gov | High mass resolving power (>10,000) to physically separate analyte ions from interfering ions of similar nominal mass. fms-inc.com |
| Sensitivity | High, with modern systems achieving detection limits in the low femtogram (fg) range, comparable to HRMS. nih.gov | Very high, traditionally considered the most sensitive technique ("gold standard"). nih.gov |
| Cost | Lower instrument acquisition and maintenance costs. shimadzu.com | Higher instrument acquisition and maintenance costs. nih.gov |
| Operation & Maintenance | Simpler operation, less frequent and complex maintenance. dspsystems.eushimadzu.com | Requires highly skilled operators and more intensive maintenance. dspsystems.eu |
| Throughput | Higher sample throughput is generally possible. shimadzu.com | Lower sample throughput due to complexity. |
| Regulatory Acceptance | Increasingly accepted as a confirmatory method for food and feed; widely used for screening environmental samples. shimadzu.comnih.gov | The established "gold standard" and reference method in most regulations. fms-inc.com |
Immunoassays and Bioassays for Rapid Screening and TEQ Estimation
While instrumental methods like GC-MS/MS provide detailed quantitative data, they can be time-consuming and expensive for large-scale screening. Immunoassays and bioassays offer rapid, cost-effective, and high-throughput alternatives for the preliminary screening of samples for dioxin-like compounds, including 1,2,3,4,7,8,9-HpCDF. These methods are particularly useful for prioritizing samples for further confirmatory analysis.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of antibodies to target analytes. In a typical competitive ELISA for dioxins, antibodies specific to the general structure of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs are used. The assay measures the total concentration of these compounds, which can be correlated to a Toxic Equivalency (TEQ) value. The TEQ is a weighted quantity of a mixture of dioxin-like compounds, accounting for the varying toxicity of each congener relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov
Bioassays measure the biological response of cells or organisms to a sample extract. These assays are based on the primary mechanism of dioxin toxicity, which is mediated by the aryl hydrocarbon receptor (AhR). nih.gov When dioxin-like compounds, such as 1,2,3,4,7,8,9-HpCDF, bind to the AhR, they trigger a cascade of gene expression, including cytochrome P450 enzymes like CYP1A1. researchgate.netmedchemexpress.com
One of the most common bioassays is the Chemically Activated LUciferase eXpression (CALUX) assay. This test uses genetically modified cell lines that contain a luciferase reporter gene coupled to a dioxin-responsive element. The amount of light produced by the luciferase enzyme is proportional to the total dioxin-like activity of the sample, providing an integrated measure of the TEQ. nih.gov Another similar method is the DR-EcoScreen assay, which also uses a reporter gene mechanism and is noted for its sensitivity and simple procedure. nih.gov
Methodological Adaptations for Small Sample Volumes
Analyzing 1,2,3,4,7,8,9-HpCDF in biological matrices like human milk or serum is often challenging due to the limited amount of sample available. nih.gov This necessitates methodological adaptations focused on miniaturization and enhancing detection sensitivity to achieve the required low limits of quantification from small starting volumes.
A key strategy is the miniaturization of the sample preparation process . This includes the use of micro-extraction techniques and smaller cleanup columns. nih.gov Traditional sample preparation for dioxin analysis is labor-intensive and requires large volumes of solvents. thermofisher.com Automated sample preparation systems have been developed that are optimized for smaller sample sizes, significantly reducing solvent consumption and the risk of contamination. dspsystems.eufms-inc.com For instance, systems like the DEXTech™ and GO-EHT employ disposable micro-columns for cleanup, which can handle smaller sample extracts efficiently while minimizing solvent use. dspsystems.eulctech.de
Another approach is Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), which can be adapted for smaller sample cells. PLE uses elevated temperatures and pressures to extract analytes quickly and with less solvent compared to traditional methods like Soxhlet extraction. thermofisher.comnih.gov
The enhanced sensitivity of modern analytical instruments, particularly GC-MS/MS, also plays a crucial role. shimadzu.com With instruments capable of detecting analytes at the femtogram level, it becomes feasible to start with a smaller initial sample mass (e.g., a few grams of tissue or milliliters of milk) and still obtain quantifiable results. shimadzu.comnih.gov For example, a method for analyzing PCDD/Fs in just 2.0 g of serum has been reported, which relies on a multi-layer silica gel column for cleanup and quantification by high-resolution mass spectrometry. nih.gov
Furthermore, techniques such as Supported Liquid Extraction (SLE) and Solid-Phase Microextraction (SPME) are being explored for bioanalytical sample preparation. biotage.comresearchgate.net These methods offer the potential for further miniaturization, automation, and reduction in solvent use, making them promising for future applications in the analysis of dioxins from small sample volumes. researchgate.net
Environmental Management and Remediation Research for Polychlorinated Dibenzofurans
Regulatory Frameworks and International Conventions (e.g., Stockholm Convention on POPs)
Polychlorinated dibenzofurans are addressed globally through the Stockholm Convention on Persistent Organic Pollutants (POPs), an international environmental treaty aimed at eliminating or restricting the production and use of persistent organic pollutants.
PCDFs, including 1,2,3,4,7,8,9-heptachlorodibenzofuran (B196246), fall under the category of unintentionally produced by-products. pops.int The Convention lists "polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/PCDF)" in Annex C. pops.int This requires signatory parties to take measures to reduce and, where feasible, ultimately eliminate the unintentional release of these substances. pops.int
The primary sources of unintentional PCDF formation include industrial processes such as:
Incineration of municipal, hospital, and hazardous waste.
Production of certain chemicals, like PVC and pesticides. nih.gov
Industrial bleaching processes. nih.gov
Wastewater treatment sludges from the production of ethylene (B1197577) dichloride or vinyl chloride monomer are also identified as containing these compounds. epa.gov
The convention obligates parties to promote the use of best available techniques (BAT) and best environmental practices (BEP) for new and existing sources to minimize the release of these unintentional by-products.
Table 1: Regulatory Status of Polychlorinated Dibenzofurans (PCDFs)
| Convention/Regulation | Chemical Listing | Annex/Category | Key Requirement |
|---|---|---|---|
| Stockholm Convention | Polychlorinated dibenzo-p-dioxins (PCDD) and Polychlorinated dibenzofurans (PCDF) | Annex C | Reduce unintentional releases with the goal of continuing minimization and, where feasible, ultimate elimination. pops.int |
| US EPA | Various PCDF congeners | Hazardous Waste Codes (e.g., from F-listed wastes) | Regulated under the Resource Conservation and Recovery Act (RCRA) for proper management and disposal. epa.govwku.edu |
Research on Treatment Technologies for Contaminated Media
Research into remediation of PCDF-contaminated media is critical due to the chemical stability and persistence of these compounds. Technologies focus on either destroying the contaminant or separating and containing it.
The degradation of highly chlorinated compounds like this compound in hazardous waste streams is challenging. Due to their stability, conventional waste treatment methods are often ineffective. itrcweb.org
High-temperature incineration is a common technology for the destruction of PCDF-containing wastes. However, it requires extreme conditions and careful control to prevent incomplete combustion, which could lead to the formation and release of other toxic by-products. itrcweb.orgitrcweb.org
Under the U.S. Environmental Protection Agency (EPA) regulations, certain industrial waste streams are listed as hazardous due to the potential presence of PCDFs. epa.gov For example, F-listed wastes from specific industrial processes may contain these compounds, necessitating specialized treatment and disposal protocols. wku.edu
Several remediation technologies have been investigated for soils and sediments contaminated with PCDFs. The choice of technology often depends on site-specific factors, including the concentration of contaminants, soil type, and cost-effectiveness. mdpi.com
Bioremediation: This approach uses microorganisms to break down contaminants. For highly chlorinated PCDFs, anaerobic dechlorination, where microorganisms remove chlorine atoms under reducing conditions, can reduce the toxicity of the compounds. researchgate.net Aerobic degradation is typically more effective for lower chlorinated congeners. researchgate.net Research has identified bacterial strains, such as Pseudomonas and Rhodococcus, capable of dechlorinating chlorinated compounds. researchgate.net
Soil Washing: This is an ex-situ technique that uses a liquid solution to scrub contaminants from excavated soil. mdpi.comnih.gov The effectiveness can be enhanced by using surfactants, which increase the solubility and mobility of hydrophobic compounds like PCDFs, facilitating their removal. mdpi.com Rhamnolipids, a type of biosurfactant, have shown promise in removing organic pollutants from soil due to their low toxicity and high biodegradability. nih.gov
Sorption/Stabilization: This method involves adding amendments to the soil or sediment to bind the contaminants, reducing their mobility and bioavailability. itrcweb.org While this does not destroy the PCDFs, it effectively contains them, mitigating the risk of exposure and further environmental spread. This is one of the primary field-implemented technologies for treating contaminated solids. itrcweb.org
Excavation and Disposal: This involves the physical removal of the contaminated soil or sediment, followed by transportation to a permitted landfill or incineration facility. itrcweb.org It is a common and straightforward approach, though it can be costly and simply moves the contamination to a different location unless coupled with a destruction technology. itrcweb.org
Table 2: Overview of Remediation Technologies for PCDF-Contaminated Soil and Sediment
| Technology | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Bioremediation | Microbial degradation (anaerobic/aerobic dechlorination). researchgate.net | Cost-effective, sustainable. researchgate.net | Can be slow; effectiveness depends on microbial activity and environmental conditions. researchgate.net |
| Soil Washing | Extraction of contaminants using a washing solution (often with surfactants). mdpi.com | Highly efficient for a wide range of pollutants. nih.gov | An ex-situ process requiring soil excavation; generates contaminated washing fluid. |
| Sorption/Stabilization | Binds contaminants to reduce mobility and bioavailability. itrcweb.org | Can be applied in-situ; relatively low cost. | Does not destroy the contaminant; long-term stability must be monitored. |
| Excavation and Disposal | Physical removal and transfer to a landfill or incinerator. itrcweb.org | Rapid and effective at removing contaminants from a site. | High cost; transfers contamination elsewhere; potential for release during transport. |
Future Research Directions and Unaddressed Challenges in 1,2,3,4,7,8,9 Heptachlorodibenzofuran Studies
Refinement of Toxic Equivalency Factors with Human-Specific Data
The Toxic Equivalency Factor (TEF) is a crucial tool for assessing the risk of dioxin-like compounds, expressing their toxicity relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) ornl.govwikipedia.org. For 1,2,3,4,7,8,9-HpCDF, the World Health Organization (WHO) has assigned a TEF of 0.01. However, this value is largely based on data from animal studies, and emerging research highlights significant species-specific differences in sensitivity to these compounds.
A significant challenge lies in the reliance on animal models for human risk assessment. A notable study investigating the relative effect potencies (REPs) of various dioxin-like compounds in primary human peripheral blood lymphocytes and mouse splenic cells revealed stark differences. The estimated median human REP for 1,2,3,4,7,8,9-HpCDF was 0.09, which was significantly higher than the REP of 0.04 estimated for mice nih.gov. This finding suggests that the current TEF may underestimate the risk posed by this congener to humans.
Future research must prioritize the use of human-specific data to refine the TEF for 1,2,3,4,7,8,9-HpCDF. This includes:
In vitro studies: Utilizing human cell lines and primary cells to determine REPs based on key toxicological endpoints, such as the induction of cytochrome P450 enzymes (CYP1A1 and CYP1B1) and the aryl hydrocarbon receptor repressor (AhRR) caymanchem.com.
Advanced toxicological models: Employing techniques like toxicogenomics and metabolomics on human-derived systems to gain a more comprehensive understanding of the compound's effects at the molecular level.
Consideration of internal dose metrics: Research on other congeners has shown that basing REPs on internal dose metrics, such as liver concentration or body burden, rather than administered dose, can result in significantly different values researchgate.net. Applying this approach to 1,2,3,4,7,8,9-HpCDF could provide a more accurate assessment of its potency.
Table 1: Comparison of Relative Effect Potencies (REPs) for 1,2,3,4,7,8,9-HpCDF
| Species | REP Value | Basis of Estimation |
|---|---|---|
| Human | 0.09 | In vitro exposed primary peripheral blood lymphocytes nih.gov |
| Mouse | 0.04 | In vitro exposed splenic cells nih.gov |
| WHO TEF | 0.01 | Primarily based on animal data |
Development of Cost-Effective and High-Throughput Analytical Methods
The standard method for the quantitative analysis of 1,2,3,4,7,8,9-HpCDF in environmental and biological samples is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) nih.govresearchgate.netchromatographyonline.com. While this technique offers excellent sensitivity and selectivity, it is also labor-intensive, time-consuming, and expensive, which limits the number of samples that can be analyzed for large-scale monitoring and risk assessment nih.govresearchgate.netresearchgate.net.
The development of more cost-effective and high-throughput analytical methods is a critical research priority. Several alternative and screening methods are emerging:
Alternative Mass Spectrometry Techniques: Gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) is a promising, more cost-effective alternative to HRGC-HRMS for the analysis of dioxins in contaminated soils mdpi.com. Comprehensive two-dimensional gas chromatography with a micro-electron capture detector (GC×GC-µECD) has also shown potential for analyzing dioxins in food and feed diva-portal.org.
Bioanalytical Screening Methods: These methods measure a cumulative response to all dioxin-like compounds in a sample and can be used to screen large numbers of samples quickly and at a lower cost researchgate.netscience.govnih.gov. Examples include:
Cell-based bioassays: The Dioxin-Responsive Chemically Activated LUciferase gene expression (DR-CALUX) and DR-EcoScreen assays use genetically modified cell lines that produce a measurable signal upon activation of the aryl hydrocarbon receptor (AhR) science.gov.
Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) offer a rapid and simple approach for screening, though they may have limitations in sensitivity for certain sample types nih.govnih.gov.
Streamlined Sample Preparation: Innovations in sample extraction and cleanup, such as pressurized liquid extraction with an integrated carbon trap (PLE-C), can reduce solvent consumption and labor, increasing sample throughput nih.gov.
Future efforts should focus on the validation and standardization of these alternative methods to ensure their reliability and comparability with the established HRGC-HRMS technique.
Table 2: Emerging Analytical Techniques for Dioxin-like Compounds
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| GC-QqQ-MS/MS | Tandem mass spectrometry | More cost-effective than HRGC-HRMS, good sensitivity and selectivity mdpi.com | Requires careful optimization and validation |
| GC×GC-µECD | Two-dimensional gas chromatography with electron capture detection | Enhanced separation for complex matrices diva-portal.org | May overestimate some congeners due to interferences diva-portal.org |
| Cell-Based Bioassays (e.g., DR-CALUX) | AhR-mediated reporter gene expression | High-throughput, cost-effective screening, reflects toxic potential science.gov | Provides a total TEQ value, not congener-specific data |
| Immunoassays (ELISA) | Antibody-based detection | Rapid, simple, low-cost nih.govnih.gov | Limited sensitivity for some applications, potential for cross-reactivity |
Comprehensive Assessment of Environmental Transformation Products
1,2,3,4,7,8,9-HpCDF is a persistent organic pollutant, but it is subject to transformation in the environment, primarily through photodegradation epa.gov. However, there is a significant lack of experimental data on the specific transformation products of this congener in various environmental compartments.
Current knowledge is largely based on estimations and studies of structurally similar compounds. For instance, while no experimental data exist for the gas-phase reaction of 1,2,3,4,7,8,9-HpCDF with hydroxyl radicals in the atmosphere, an estimated half-life has been calculated epa.gov. Similarly, data on its photolysis in water are absent, but the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) suggests that 1,2,3,4,7,8,9-HpCDF is also likely to undergo photolysis in surface waters epa.govias.ac.in. Studies on other PCDFs have shown that reductive dechlorination is a key photodegradation pathway, leading to the formation of lower-chlorinated dibenzofurans csbsju.edu.
A comprehensive assessment of the environmental transformation products of 1,2,3,4,7,8,9-HpCDF is an unaddressed challenge. Future research should aim to:
Identify the specific products of photodegradation in air, water, and soil under environmentally relevant conditions.
Investigate the potential for biodegradation of 1,2,3,4,7,8,9-HpCDF by microorganisms, as some bacteria have been shown to degrade lower-chlorinated dioxins and dibenzofurans nih.gov.
Determine the toxicity of the identified transformation products, as they may also pose risks to human health and the environment.
Mechanistic Research on Non-AhR Mediated Effects
The toxicity of 1,2,3,4,7,8,9-HpCDF and other dioxin-like compounds is predominantly mediated through the activation of the aryl hydrocarbon receptor (AhR) caymanchem.comnih.gov. Binding of the compound to AhR initiates a signaling cascade that leads to the expression of various genes, resulting in a wide range of toxic effects nih.gov.
For 1,2,3,4,7,8,9-HpCDF specifically, there is currently no direct evidence of non-AhR mediated effects. Therefore, a key future research direction is to investigate whether this congener can also interact with other cellular targets, such as EGFR or other receptor systems, and to elucidate the toxicological relevance of any such interactions. Understanding these potential alternative pathways is crucial for a complete characterization of the compound's toxicological profile.
Q & A
Basic: What analytical methods are recommended for detecting 1,2,3,4,7,8,9-heptachlorodibenzofuran in environmental and biological samples?
Answer:
Detection relies on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), optimized for chlorinated dibenzofurans. Key steps include:
- Sample Preparation: Solid-phase extraction (SPE) for environmental matrices (soil, water) and liquid-liquid extraction for biological samples (serum, breast milk) .
- Isotope Dilution: Use of ¹³C-labeled internal standards (e.g., ¹³C₁₂-1,2,3,4,7,8,9-HpCDF) to correct for recovery losses during extraction and cleanup .
- Quantification: Calibration against certified reference materials (CRMs) with concentrations validated down to 0.16 pg/g in soil and 84 pg/mL in serum .
Basic: What are the regulatory limits for this compound in soil and water, and how are these determined?
Answer:
Regulatory thresholds are based on toxicity equivalence factors (TEFs) and environmental persistence:
| Matrix | Limit (ppb) | Basis | Source |
|---|---|---|---|
| Soil | 30 | ATSDR health risk assessment | |
| Water | 0.035 | Land Disposal Restrictions Act |
These values derive from dose-response models for carcinogenicity (e.g., 90% increased cancer mortality risk per log-unit concentration increase in serum) .
Basic: How does the environmental persistence of this compound influence monitoring strategies?
Answer:
HpCDF’s half-life in air ranges from 178 days to 5 years (particulate-bound phase) due to low vapor pressure (9.79×10⁻⁹ mmHg). In soil, degradation is negligible under anaerobic conditions, necessitating:
- Long-Term Monitoring: Biannual sampling in industrial zones (e.g., cement kilns, waste incinerators) .
- Matrix-Specific Protocols: Prioritize particulate matter in air and organic-rich layers in soil .
Advanced: How can in vitro bioassays and QSAR models address discrepancies in toxicity assessments of HpCDF compared to WHO-TEF values?
Answer:
Consensus Toxicity Factors (CTFs) integrate data from 17 human/rodent bioassays to refine TEFs:
- Human Bioassays: HpCDF’s CTF (0.1) exceeds its WHO-TEF (0.01) due to AhR activation potency in hepatic cells .
- QSAR Predictions: Molecular docking simulations suggest stronger binding affinity to AhR than previously modeled, supporting CTF adjustments .
- Validation: Cross-species comparisons (e.g., rodent vs. human hepatocytes) to resolve interspecies variability .
Advanced: What experimental designs isolate carcinogenic effects of HpCDF from co-occurring pollutants in epidemiological studies?
Answer:
- Cohort Stratification: Adjust for confounding factors (e.g., dioxin TEQs, PCBs) using multivariable regression in populations with high HpCDF exposure (e.g., industrial workers) .
- Dose-Response Modeling: Linear regression of cancer mortality against HpCDF serum levels, excluding subjects with nondetectable co-pollutants (e.g., OCDD, TCDF) .
- Mechanistic Studies: In vitro assays using CRISPR-edited AhR-knockout cell lines to isolate HpCDF-specific pathways .
Advanced: What methodologies resolve contradictions in reported environmental half-lives of HpCDF across matrices?
Answer:
- Matrix-Specific Degradation Studies: Compare photolysis rates in aqueous vs. particulate phases using simulated solar reactors .
- Interlaboratory Validation: Harmonize protocols for soil aging experiments (e.g., OECD Guideline 307) to standardize half-life estimates .
- Field vs. Lab Data: Meta-analysis of monitoring data (e.g., Vietnam’s cement kiln emissions) to reconcile discrepancies between controlled experiments and real-world degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
